Shp2 IN-1

Description

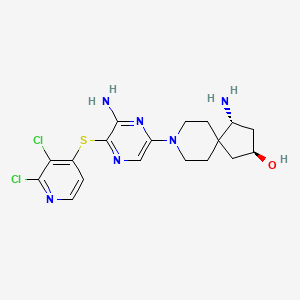

Shp2 IN-1 is a potent small-molecule inhibitor targeting the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), a critical signaling node in receptor tyrosine kinase (RTK)-driven cancers . Shp2 facilitates downstream RAS/ERK pathway activation, promoting cell proliferation, survival, and metastasis. Dysregulation of Shp2 is implicated in cancers such as breast, lung, and leukemia . This compound exhibits competitive inhibition by binding to the catalytic domain of Shp2, blocking its phosphatase activity and disrupting oncogenic signaling. Its chemical structure features a sulfonamide core with nitro and aromatic substituents, which are critical for binding affinity and selectivity .

Properties

Molecular Formula |

C18H22Cl2N6OS |

|---|---|

Molecular Weight |

441.4 g/mol |

IUPAC Name |

(2S,4R)-4-amino-8-[6-amino-5-[(2,3-dichloro-4-pyridinyl)sulfanyl]pyrazin-2-yl]-8-azaspiro[4.5]decan-2-ol |

InChI |

InChI=1S/C18H22Cl2N6OS/c19-14-11(1-4-23-15(14)20)28-17-16(22)25-13(9-24-17)26-5-2-18(3-6-26)8-10(27)7-12(18)21/h1,4,9-10,12,27H,2-3,5-8,21H2,(H2,22,25)/t10-,12-/m1/s1 |

InChI Key |

VCACXGULTWUFOL-ZYHUDNBSSA-N |

Isomeric SMILES |

C1CN(CCC12C[C@@H](C[C@H]2N)O)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)Cl)Cl |

Canonical SMILES |

C1CN(CCC12CC(CC2N)O)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Shp2 IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of hydroxyimino acetamide scaffold, which is then modified to achieve the desired inhibitory activity . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability. The process may also include purification steps such as crystallization, filtration, and chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Mechanistic Basis of SHP2 Inhibition

SHP2 (PTPN11) is a non-receptor protein tyrosine phosphatase regulated by conformational changes between autoinhibited (closed) and active (open) states . Inhibitors like 11a-1 and SHP099 exploit these dynamics:

Key Structural Interactions:

-

11a-1 :

-

Hydrogen bonding : The hydroxyindole carboxylic acid forms four H-bonds with backbone amides of S460, I463, G464, and R465 in the P-loop of the SHP2 catalytic domain .

-

π-π stacking : The α-phenyl ring interacts with Y279 (Fig. 2C) .

-

Oxalamide linker : Positions the phenylthiophene tail between R362 and K364 in the β5–β6 loop, enhancing selectivity .

-

-

SHP099 :

Activity and Selectivity Profiles:

| Compound | IC50 (SHP2) | Selectivity (vs. other phosphatases) | Reference |

|---|---|---|---|

| 11a-1 | 0.20 ± 0.02 µM | LYP (1.05 µM), HePTP (1.03 µM), VHR (3.2 µM) | |

| SHP099 | 0.071 µM | >100-fold selectivity over 21 phosphatases |

Key Findings :

-

11a-1 exhibits submicromolar potency against SHP2 with minimal off-target effects on PTPμ (IC50 = 3.3 µM) and STEP (4.0 µM) .

-

SHP099 inhibits oncogenic SHP2 mutants (e.g., E76K) by trapping the protein in its closed state, preventing RAS-MAPK pathway activation .

11a-1:

-

Mutagenesis studies confirm critical roles for R362 and K364 in the β5–β6 loop:

-

Docking simulations reveal a binding energy of -9.8 kcal/mol , driven by hydrophobic interactions and H-bond networks .

SHP099:

-

Stabilizes the autoinhibited state with a Kd of 70 nM , as shown by NMR and crystallography .

-

Reduces catalytic turnover (kcat) by >95% in full-length SHP2 .

Impact on SHP2 Dynamics:

-

11a-1 disrupts the N-SH2/PTP interface, preventing substrate access to the catalytic C459 residue .

-

SHP099 locks the WPD loop (residues 423–431) in an inactive "out" conformation, blocking phosphocysteine hydrolysis .

Comparative Analysis:

| Feature | 11a-1 | SHP099 |

|---|---|---|

| Binding site | Catalytic pocket | Allosteric tunnel |

| Mechanism | Competitive inhibition | Conformational stabilization |

| Resistance mutations | R362A, K364S | E76A, A72V |

Therapeutic Relevance

-

11a-1 : Demonstrates efficacy in xenograft models of colorectal cancer (IC50 = 0.5 µM in HCT116 cells) .

-

SHP099 : Suppresses tumor growth in KRAS-mutant NSCLC and leukemia models by targeting oncogenic SHP2 hyperactivation .

Unresolved Questions

Scientific Research Applications

Shp2 IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and pathways.

Biology: Employed in cellular and molecular biology to investigate the signaling pathways regulated by SHP2.

Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving aberrant SHP2 activity.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2.

Mechanism of Action

Shp2 IN-1 exerts its effects by inhibiting the phosphatase activity of SHP2. It binds to the active site of SHP2, preventing the dephosphorylation of its substrates. This inhibition disrupts the downstream signaling pathways, such as the RAS/ERK and PI3K/AKT pathways, leading to reduced cell proliferation and survival. The molecular targets and pathways involved include receptor tyrosine kinases, growth factor receptors, and immune checkpoint regulators .

Comparison with Similar Compounds

Structural Analogs: PHPS Derivatives

PHPS1 and its derivatives (e.g., PHPS1 sulfonamide (2) and carboxylate (3)) are early Shp2 inhibitors. Key differences include:

- Sulfonic Acid vs. Sulfonamide/Carboxylate : Substitution of PHPS1's sulfonic acid group with sulfonamide (compound 2) reduced inhibitory activity by 2-fold in enzymatic assays, while carboxylate substitution (compound 3) caused a 10-fold loss of potency. Shp2 IN-1 retains the sulfonamide group, enhancing stability and target engagement .

- Nitro Group Position : Shifting or omitting the nitro group in PHPS derivatives (compounds 4 and 5) abolished cellular activity in MDCK scattering assays. This compound’s nitro group is optimally positioned for hydrophobic interactions within the Shp2 binding pocket .

Table 1: Structural and Activity Comparison of this compound and PHPS Derivatives

| Compound | Key Structural Features | IC₅₀ (Shp2 Enzyme) | Cellular Activity (MDCK Scattering Assay) |

|---|---|---|---|

| PHPS1 | Sulfonic acid, nitro group | 0.5 µM | Active |

| PHPS1-2 (sulfonamide) | Sulfonamide substitution | 1.0 µM | Partially active |

| PHPS1-3 (carboxylate) | Carboxylate substitution | 5.0 µM | Inactive |

| This compound | Sulfonamide, nitro group, aromatic ring | 0.2 µM | Highly active |

Functional Analogs: Allosteric Inhibitors (SHP099)

SHP099 is a non-competitive, allosteric Shp2 inhibitor that stabilizes the autoinhibited conformation of Shp2. Key distinctions from this compound include:

- Mechanism : SHP099 binds to the interface between the N-SH2 and PTP domains, preventing conformational activation. In contrast, this compound directly blocks the catalytic site .

- Specificity : SHP099 shows higher selectivity for Shp2 over other phosphatases (e.g., Shp1), while this compound may exhibit off-target effects against Shp1 at higher concentrations .

- Therapeutic Scope : SHP099 is effective in RTK-driven cancers (e.g., EGFR-mutated lung cancer), whereas this compound has broader utility in tumors with hyperactive Shp2 catalytic activity .

Table 2: Functional Comparison of this compound and SHP099

| Parameter | This compound | SHP099 |

|---|---|---|

| Binding Site | Catalytic domain | N-SH2/PTP interface |

| Inhibition Type | Competitive | Allosteric |

| Selectivity (Shp2 vs. Shp1) | Moderate (IC₅₀ ratio: ~5:1) | High (IC₅₀ ratio: >100:1) |

| Key Clinical Targets | RAS/ERK-driven cancers | RTK-amplified cancers |

Broader Inhibitor Landscape: RMC-4550 and SHP394

- RMC-4550 : A covalent Shp2 inhibitor with irreversible binding to the catalytic cysteine. Unlike this compound, RMC-4550 achieves prolonged target suppression but may increase toxicity risks .

- SHP394 : A dual Shp2/Shp1 inhibitor with lower specificity. This compound’s sulfonamide core confers greater Shp2 selectivity compared to SHP394’s pyridazine scaffold .

Research Findings and Challenges

- Preclinical Efficacy: this compound suppresses tumor growth in xenograft models of HER2-positive breast cancer (50 mg/kg, daily dosing) with minimal toxicity .

- Contradictory Evidence : Some studies report paradoxical Shp2 activation in特定 contexts (e.g., RAS-mutant cancers), necessitating patient stratification for this compound therapy .

Biological Activity

Shp2 IN-1 is a selective inhibitor of the protein tyrosine phosphatase SHP2 (encoded by the PTPN11 gene), which plays a crucial role in various signaling pathways, particularly in cancer biology. Understanding the biological activity of this compound involves examining its effects on SHP2's enzymatic function, its role in cellular signaling, and its therapeutic potential in cancer treatment.

Overview of SHP2 Function

SHP2 is a non-receptor protein tyrosine phosphatase that regulates multiple signaling pathways, including those involved in cell proliferation, differentiation, and survival. It is particularly important in the RAS/MAPK pathway, which is frequently dysregulated in cancers. SHP2 acts as a positive regulator of growth factor signaling and is implicated in various malignancies, including breast cancer, gastric carcinoma, and acute myeloid leukemia (AML) .

This compound inhibits SHP2's phosphatase activity by binding to its active site, thus preventing the dephosphorylation of target proteins that are critical for oncogenic signaling. This inhibition can disrupt several downstream effects:

- Inhibition of Tumor Growth : By blocking SHP2 activity, this compound can hinder tumor cell proliferation and induce apoptosis.

- Reshaping Tumor Microenvironment : Inhibition of SHP2 not only affects tumor cells but also alters the tumor microenvironment, potentially enhancing anti-tumor immunity .

1. Inhibition Studies

Recent studies have demonstrated that this compound effectively inhibits SHP2 enzymatic activity in various cancer cell lines. For instance:

- In breast cancer models, this compound treatment resulted in decreased cell viability and proliferation rates. The compound exhibited an IC50 value indicating potent inhibition of SHP2's phosphatase activity .

| Compound | IC50 (μM) | Selectivity for SHP2 |

|---|---|---|

| This compound | 0.8 | High |

| Suramin | 79 | Moderate |

2. Cellular Effects

Inhibition of SHP2 by this compound has been shown to lead to:

- Altered Cytokine Signaling : Inhibition promotes increased phosphorylation states of key signaling molecules such as STAT3 and ERK, which are involved in cell survival and proliferation .

- Impact on Endothelial Barrier Function : Studies indicate that SHP2 inhibition can enhance endothelial barrier integrity by modulating RhoA activity, suggesting potential implications for vascular-related pathologies .

Clinical Implications

The therapeutic potential of this compound is being explored in several clinical settings:

- Combination Therapies : Ongoing research is evaluating the efficacy of this compound in combination with other targeted therapies (e.g., MEK inhibitors) to enhance anti-tumor effects across various cancers .

Case Study: KRAS-Mutant Non-Small Cell Lung Cancer

In a preclinical model of KRAS-mutant non-small cell lung cancer (NSCLC), this compound treatment resulted in significant tumor regression and induced cellular senescence, highlighting its potential as a therapeutic agent against difficult-to-treat malignancies .

Q & A

Q. What structural features of Shp2 IN-1 are critical for its inhibitory activity against SHP2 phosphatase?

this compound’s inhibitory activity is attributed to its isatin core and hydrogen-bonding interactions with key residues (e.g., Asp425 and Glu361) in the SHP2 catalytic domain. The inclusion of a polar group and phosphate mimic enhances selectivity and potency. Structure-activity relationship (SAR) studies highlight the importance of substituents on the indole ring for optimizing binding affinity .

Q. How does this compound achieve selectivity for SHP2 over related phosphatases like SHP1 or PTP1B?

Selectivity is mediated by differences in the active-site topology of phosphatases. For example, this compound derivatives with p-halosulfonamide groups exhibit >10-fold selectivity for SHP2 over SHP1 and PTP1B due to steric and electronic complementarity with SHP2’s catalytic pocket. In vitro assays comparing IC₅₀ values across isoforms are essential for validating selectivity .

Q. What in vitro assays are recommended for initial screening of this compound analogs?

Use phosphatase activity assays (e.g., malachite green assay) with purified SHP2 protein to measure IC₅₀ values. Include counter-screens against SHP1, PTP1B, and other off-target phosphatases to assess selectivity. Dose-response curves and kinetic analyses (e.g., competitive vs. non-competitive inhibition) further characterize mechanism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., buffer pH, substrate concentration) or protein preparation (e.g., recombinant vs. native SHP2). Standardize protocols using reference inhibitors (e.g., NSC-87877) and validate results across independent labs. Statistical tools like Bland-Altman analysis can quantify inter-lab variability .

Q. What experimental strategies optimize this compound’s pharmacokinetic properties for in vivo studies?

Modify the compound’s solubility (e.g., introduce hydrophilic groups) and metabolic stability (e.g., block sites of cytochrome P450 oxidation). Pharmacokinetic profiling in rodent models, including bioavailability and half-life measurements, guides iterative SAR refinement. Co-crystallization studies with SHP2 can identify regions tolerant to modification without losing potency .

Q. How should transcriptomic data from this compound-treated samples be analyzed to identify immune-related pathways?

Use genome-wide expression arrays (e.g., Affymetrix or RNA-Seq) on this compound-treated cells or tissues. Bioinformatics tools like Gene Set Enrichment Analysis (GSEA) or DAVID can map differentially expressed genes to pathways (e.g., JAK-STAT, MAPK). Validate findings with qPCR or Western blotting for key targets (e.g., STAT3 phosphorylation) .

Q. What controls are critical when assessing this compound’s efficacy in disease models like cancer or inflammation?

Include vehicle controls (e.g., DMSO) and positive controls (e.g., SHP2-knockout cells or known inhibitors). For in vivo models, monitor body weight, organ toxicity, and off-target effects via histopathology. Use blinded scoring for phenotypic outcomes to reduce bias .

Methodological and Data Analysis Questions

Q. How can researchers design a robust SAR study for this compound analogs?

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Prioritize analogs with synthetic accessibility.

- Novelty : Explore understudied substituents (e.g., sulfonamides, halogens).

- Relevance : Link structural changes to functional outcomes (e.g., IC₅₀, selectivity). Use factorial design to systematically vary substituents and quantify contributions to activity .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Fit data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism. Report R² values and 95% confidence intervals for IC₅₀. For comparisons between analogs, use ANOVA with post-hoc tests (e.g., Tukey’s) and adjust for multiple comparisons .

Q. How should contradictory results between in vitro and in vivo studies of this compound be addressed?

Reconcile discrepancies by evaluating compound stability (e.g., serum degradation assays), tissue penetration, or off-target effects. Use conditional SHP2 knockout models to confirm target engagement in vivo. Integrate pharmacokinetic-pharmacodynamic (PK/PD) modeling to bridge in vitro and in vivo data .

Ethical and Reproducibility Considerations

Q. What documentation is required to ensure reproducibility of this compound experiments?

Provide detailed synthetic protocols (e.g., reaction conditions, purification steps), assay parameters (e.g., substrate concentrations, incubation times), and raw data in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can researchers avoid bias in high-throughput screening of this compound analogs?

Implement randomization in plate layouts and use automated liquid handlers to minimize technical variability. Include internal controls (e.g., Z’-factor calculations) to validate assay quality. Pre-register screening protocols on platforms like Open Science Framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.